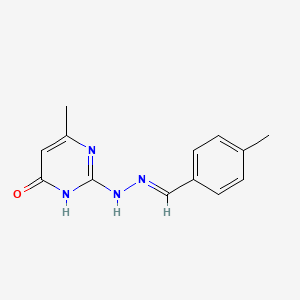![molecular formula C18H14N4OS2 B11986743 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11986743.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with carbon disulfide and a base, followed by cyclization.
Synthesis of Indole Derivative: The indole derivative is synthesized separately, often starting from aniline through a Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the benzothiazole and indole derivatives through a hydrazide linkage. This is typically done by reacting the benzothiazole derivative with hydrazine hydrate, followed by condensation with the indole aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole and indole rings.
Reduction: Reduced forms of the hydrazide linkage.
Substitution: Substituted benzothiazole or indole derivatives.
科学的研究の応用
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is not fully understood but is believed to involve interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: May involve inhibition of specific enzymes or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is unique due to the combination of the benzothiazole and indole rings, which imparts distinct chemical and biological properties
特性
分子式 |
C18H14N4OS2 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H14N4OS2/c23-17(11-24-18-21-15-7-3-4-8-16(15)25-18)22-20-10-12-9-19-14-6-2-1-5-13(12)14/h1-10,19H,11H2,(H,22,23)/b20-10+ |
InChIキー |
LCGJHHIGJHKPCO-KEBDBYFISA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3 |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11986671.png)
![2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B11986676.png)
![9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986679.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11986685.png)
![8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986708.png)
![9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986715.png)

![3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11986727.png)
![5-Benzyl 1-(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B11986728.png)




